Etioporphyrin I
Overview
Description
Etioporphyrin I is a type of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are characterized by their large, stable, and aromatic macrocyclic structure, which consists of four pyrrole rings interconnected by methine bridges. This compound, specifically, is a derivative of protoporphyrin with methyl and ethyl groups at the β positions of each pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etioporphyrin I can be synthesized through several methods. One common approach involves the condensation of tripyrranes with 2,5-diformylpyrroles. Another method is the acid-catalyzed condensation of α-free dipyrromethanes with aldehydes to form porphyrinogens, which are then chemically oxidized to obtain porphyrins .
Industrial Production Methods: Industrial production of porphyrins, including this compound, often involves the Adler-Longo method, which uses benzaldehyde and pyrrole in the presence of an acid catalyst. This method, while low-yielding, is prized for its simplicity and applicability for large-scale preparation .
Chemical Reactions Analysis
Types of Reactions: Etioporphyrin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metalloporphyrins.
Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenated solvents and catalysts like trifluoroacetic acid.
Major Products: The major products formed from these reactions include various metalloporphyrins, which have different metals coordinated to the central nitrogen atoms of the porphyrin ring .
Scientific Research Applications
Etioporphyrin I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.
Biology: this compound is used to investigate the role of porphyrins in biological systems, including their function in hemoglobin and chlorophyll.
Mechanism of Action
The mechanism of action of Etioporphyrin I involves its ability to interact with light and generate reactive oxygen species. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include the cellular membranes and various biomolecules that are susceptible to oxidative damage .
Comparison with Similar Compounds
- Protoporphyrin IX
- Hematoporphyrin
- Chlorophyll
- Phthalocyanine
Etioporphyrin I’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHKQAQSTVZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448-71-5 | |
Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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